molecular formula C16H15F3N4O B2679575 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide CAS No. 1396863-30-1

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide

Cat. No.: B2679575
CAS No.: 1396863-30-1
M. Wt: 336.318
InChI Key: GEFUBVUBBSMYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is a synthetic small molecule composed of a pyrimidine core and an isonicotinamide moiety. The presence of the 4-cyclopropyl and trifluoromethyl substituents on the pyrimidine ring is a feature known in medicinal chemistry to influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The 2,4-disubstituted pyrimidine scaffold is a privileged structure in drug discovery, frequently serving as a key pharmacophore in the development of inhibitors for various enzymes . This specific molecular architecture has been explored in the design of potent and selective inhibitors for targets such as neuronal Nitric Oxide Synthase (nNOS) and N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) . The compound's isonicotinamide group, a derivative of isonicotinic acid, can act as a hydrogen bond acceptor and donor, potentially facilitating interactions with active sites of proteins or enzymes. This combination of features makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-9-12(10-1-2-10)22-14(23-13)5-8-21-15(24)11-3-6-20-7-4-11/h3-4,6-7,9-10H,1-2,5,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFUBVUBBSMYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the coupling of the pyrimidine derivative with isonicotinamide.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of Cyclopropyl and Trifluoromethyl Groups: The cyclopropyl group can be introduced via a cyclopropanation reaction, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide.

    Coupling with Isonicotinamide: The final step involves coupling the pyrimidine derivative with isonicotinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The isonicotinamide moiety is introduced via carbodiimide-mediated coupling. For example, N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl) intermediates react with isonicotinic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Table 1: Amide Coupling Conditions

Reagent SystemSolventTemperatureYieldSource
EDCI/HOBTDMF0–25°C65–85%
DCC/DMAPDCMReflux55–70%

Key observations:

  • EDCI/HOBT systems provide higher yields under mild conditions .

  • Steric hindrance from the pyrimidine’s cyclopropyl group may reduce coupling efficiency.

Nucleophilic Substitution at the Pyrimidine Ring

The 2-ethylamino group attached to the pyrimidine core undergoes nucleophilic substitution. For instance, halogenation or alkylation can occur at the 4-position of the pyrimidine under basic conditions .

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
HalogenationPCl₅, POCl₃, 80–100°C4-Chloro derivative75%
AlkylationR-X, K₂CO₃, DMF, 60°C4-Alkyl-substituted pyrimidines60–78%

Notes:

  • The trifluoromethyl group at position 6 enhances electron-withdrawing effects, activating the ring for substitution.

  • Steric bulk from the cyclopropyl group limits reactivity at position 4 .

Hydrolysis and Functional Group Interconversion

The ethyl linker and amide group are susceptible to hydrolysis. Acidic or basic conditions cleave the amide bond or modify the ethylamine chain .

Table 3: Hydrolysis Reactions

ConditionReagentsProductOutcomeSource
Acidic hydrolysis6M HCl, reflux, 12hIsonicotinic acid + ethylamineComplete decomposition
Basic hydrolysisNaOH (aq), 80°C, 6hPartial cleavage of amide bond40% recovery of amine

Oxidation and Reduction

The pyrimidine ring and ethylamine chain participate in redox reactions:

  • Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrimidine’s nitrogen atoms, forming N-oxides .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring under high pressure, though the trifluoromethyl group remains intact .

Table 4: Redox Reactions

ReactionReagentsConditionsOutcomeSource
OxidationmCPBA, DCM0°C, 2hN-Oxide formation
ReductionH₂ (1 atm), Pd/C, EtOHRT, 12hPartial ring saturation

Cycloaddition and Heterocycle Functionalization

The pyrimidine core participates in Diels-Alder reactions with dienophiles like triazines, forming fused bicyclic systems . For example, reactions with benzyl 1,2,3-triazine-5-carboxylate yield tricyclic adducts.

Key Data :

  • Reaction temperature: 80–100°C in toluene .

  • Yield: 50–65% for triazine adducts.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4), with a half-life of 12–18 hours. Degradation pathways include:

  • Amide hydrolysis to isonicotinic acid.

  • Oxidative cleavage of the ethyl linker .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds featuring the pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been explored for their ability to inhibit certain kinases involved in cancer progression. The trifluoromethyl group enhances the pharmacokinetic profile of these compounds, potentially leading to increased efficacy against various cancer cell lines .

Antimicrobial Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide has also shown potential antimicrobial activity. Compounds with similar structures have been reported to possess activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine ring or substituents can significantly affect its biological activity. For example, replacing certain groups with more polar or sterically hindered alternatives has been shown to enhance binding affinity to target enzymes .

Table: Summary of Structure-Activity Relationships

ModificationEffect on ActivityReference
Trifluoromethyl substitutionIncreased lipophilicity and potency
Cyclopropyl groupEnhanced receptor binding
Ethyl chain lengthOptimal length improves pharmacokinetics

Neurological Disorders

There is ongoing research into the use of this compound for treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems, making it a candidate for conditions such as anxiety and depression .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of specific enzymes related to lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a critical role in the biosynthesis of bioactive lipids, and inhibiting it could lead to novel therapies for metabolic disorders .

Case Studies

  • Anticancer Efficacy : A study demonstrated that modified pyrimidine derivatives exhibited significant cytotoxic effects on breast cancer cell lines, highlighting the potential of this compound in oncology .
  • Antimicrobial Testing : In vitro assays revealed that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and trifluoromethyl groups enhances its stability and bioactivity compared to similar compounds.

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, its pharmacological properties, and relevant case studies.

Structural Overview

The compound is characterized by:

  • Pyrimidine Ring : Substituted with a trifluoromethyl group and a cyclopropyl moiety.
  • Ethyl Chain : Linking to an isonicotinamide group.

These structural elements enhance the compound's lipophilicity and biological activity, making it a candidate for further drug development.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. The trifluoromethyl substitution contributes to enhanced metabolic stability and bioavailability, which are critical for effective drug action.

Key Biological Activities:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest it may interact with cancer-related pathways, although further investigation is required to elucidate its mechanisms of action.

In Vitro Studies

  • Cell Line Testing : In vitro evaluations against various cancer cell lines have demonstrated promising results. For instance, compounds structurally similar to this compound were tested against:
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • MCF-7 (breast cancer)
    Results indicated varying degrees of cytotoxicity, with some analogs achieving IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
  • Mechanism of Action : Flow cytometry analyses revealed that certain derivatives could arrest the cell cycle at the G0-G1 phase, indicating a potential mechanism for their anticancer activity. However, the exact pathways involved remain to be fully characterized .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamidePyrazolo[3,4-d]pyrimidine corePotential anti-inflammatorySulfanyl group enhances solubility
1-amino-pyrido[3,2-d]pyrimidin derivativesAmino-substituted pyrimidinesAnticancer activityAmino group enhances interaction with DNA

The unique trifluoromethyl substitution and cyclopropane structure of this compound contribute to its distinct pharmacological profile compared to these analogs .

Q & A

Q. Answer :

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns for the trifluoromethyl group.
  • NMR (1H/13C/19F) identifies cyclopropane ring protons (δ ~1.0–1.5 ppm) and pyrimidine/isonicotinamide aromatic signals.
  • X-ray crystallography resolves steric effects from the cyclopropyl group, aiding in conformational analysis .
  • FTIR verifies amide C=O stretching (~1650 cm⁻¹) and pyrimidine ring vibrations.

Advanced: How can computational methods predict the reactivity of the trifluoromethyl-pyrimidine moiety in catalytic reactions?

Q. Answer :

  • Quantum Chemical Calculations (e.g., DFT) model electron-deficient trifluoromethyl groups, predicting sites for nucleophilic/electrophilic attacks.
  • Reaction Path Search Algorithms (e.g., AFIR or GRRM) simulate intermediates in Suzuki-Miyaura couplings or SNAr reactions .
  • Machine Learning (ML) integrates experimental datasets (e.g., reaction yields under varying conditions) to refine predictive models .

Advanced: How should researchers address contradictions in biological activity data across in vitro vs. in vivo studies?

Q. Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to explain discrepancies in bioavailability .
  • Free Energy Perturbation (FEP) Simulations compare ligand-receptor binding affinities under physiological vs. artificial conditions .
  • Meta-Analysis Frameworks : Apply statistical tools (e.g., hierarchical Bayesian models) to reconcile outliers in dose-response datasets .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Answer :

  • Chemical Hygiene Plan (CHP) Compliance : Use fume hoods for reactions involving volatile intermediates (e.g., trifluoroacetic acid) .
  • PPE : Nitrile gloves and safety goggles mandatory due to potential irritancy of pyrimidine derivatives.
  • Waste Management : Segregate fluorine-containing byproducts for specialized disposal .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Q. Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (kₐₜ/Kₘ) with target enzymes (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions.
  • Cryo-EM resolves structural changes in enzyme active sites upon compound binding .

Basic: What solvent systems are optimal for solubility studies of this hydrophobic compound?

Q. Answer :

  • Co-Solvent Blends : Use DMSO:water gradients (10–40% DMSO) for in vitro assays.
  • Surfactant-Assisted Solubilization : Polysorbate-80 or cyclodextrins enhance solubility for pharmacokinetic testing .

Advanced: How can heterogeneous catalysis improve the scalability of its synthesis?

Q. Answer :

  • Solid-Supported Catalysts : Immobilize Pd nanoparticles on mesoporous silica for recyclable cross-coupling steps .
  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce batch-to-batch variability .

Basic: What spectroscopic signatures distinguish this compound from structurally similar pyrimidine derivatives?

Q. Answer :

  • 19F NMR : A distinct singlet (~-60 ppm) confirms the trifluoromethyl group.
  • 2D NOESY : Correlates cyclopropyl CH₂ protons with pyrimidine ring protons, excluding regioisomers .

Advanced: How can data from failed reactions be systematically analyzed to improve synthetic routes?

Q. Answer :

  • Failure Mode Analysis (FMA) : Use LC-MS to identify degradation products or side reactions (e.g., hydrolysis of the amide bond) .
  • Cheminformatics Tools : Cluster reaction outcomes using PCA or t-SNE to detect patterns in unsuccessful conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.